molecular formula C25H39NO6S B162725 6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid CAS No. 80115-95-3

6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No. B162725
CAS RN: 80115-95-3
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-PJEAHERNSA-N
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Description

“6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid” is a compound with the molecular formula C25H39NO6S . It is also known by other names such as N-acetyl Leukotriene E4 and DTXSID801109007 . The molecular weight of this compound is 481.6 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23 (22 (28)16-15-18-24 (29)30)33-19-21 (25 (31)32)26-20 (2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3, (H,26,27) (H,29,30) (H,31,32) . The Canonical SMILES representation is CCCCCC=CCC=CC=CC=CC (C (CCCC (=O)O)O)SCC (C (=O)O)NC (=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 481.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 19 . The Exact Mass is 481.24980914 g/mol .

Scientific Research Applications

Crystallographic Studies

  • The compound's structural aspects, particularly its acetamido and carboxylic groups' orientations, have been explored using crystallographic techniques. These studies provide insights into molecular interactions and networks formed in the crystal structure of related compounds (Mubashar-ur-Rehman et al., 2010).

Supramolecular Chemistry

  • Research on monosubstituted salicylic acids, including compounds with similar structural features, has revealed varied supramolecular arrangements. These findings contribute to understanding how such compounds can form complex molecular structures (Montis & Hursthouse, 2012).

Synthesis of Complex Molecules

  • The compound has relevance in synthesizing complex, labeled molecules. This includes its use in producing enantiomerically pure, singly, and multiply labeled building blocks for various organic compounds (Voges, 2002).

Reactions with Other Chemicals

  • Studies have investigated how similar compounds react with polyfunctional heterocyclic carboxylic acids. This research is pivotal in understanding the chemical behavior and potential applications in synthesizing new compounds (Gubanova et al., 2020).

Chemical Transformations

  • Investigations into the transformations of derivatives of this compound under various conditions, such as acid catalysis, have been conducted. These transformations are crucial for synthesizing novel derivatives and understanding the compound's reactivity (Nedolya et al., 2018).

properties

IUPAC Name

6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGYAYMMFYBWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109007
Record name (5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-(Acetylamino)-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

CAS RN

80115-95-3
Record name (5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-(Acetylamino)-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80115-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-(Acetylamino)-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 2
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6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 3
6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 4
6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 5
6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Reactant of Route 6
6-(2-Acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

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